(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
Description
This compound is an imidazole derivative featuring a benzyl group at position 1, a sulfanyl group derived from 4-methylbenzyl at position 2, and a hydroxymethyl (-CH2OH) substituent at position 5 of the imidazole ring. Its molecular formula is C19H20N2OS, with a molecular weight of 324.44 g/mol. The sulfanyl (thioether) group introduces moderate lipophilicity, while the hydroxymethyl moiety provides hydrogen-bonding capability, enhancing solubility in polar solvents.
Properties
IUPAC Name |
[3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDSSRJDRLTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Imidazole Functionalization
The core imidazole ring is typically functionalized via nucleophilic aromatic substitution. A patent by EP1896425B1 details the use of potassium alkoxide or sodium hydride in polar aprotic solvents (e.g., DMF, NMP) to facilitate the coupling of 4-methyl-1H-imidazole with nitro-substituted aryl halides. For example, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole is synthesized at 90–140°C, achieving >90% conversion. This intermediate is critical for subsequent reductions to introduce the aminobenzene moiety.
Sulfanylation via Thiol-Ether Formation
Introduction of the [(4-methylphenyl)methyl]sulfanyl group involves reacting a thiol precursor (e.g., 4-methylbenzyl mercaptan) with a halogenated imidazole intermediate. Journal of Chemical Health Risks reports using MnO₂ in chloroform to oxidize thioethers, though direct alkylation with 4-methylbenzyl bromide in alkaline conditions (NaOH/MeOH) is more common. For instance, 2-mercapto-1H-imidazole derivatives are treated with 4-methylbenzyl bromide at 60°C, yielding 70–80% of the sulfanylated product after recrystallization.
Hydroxymethylation Strategies
The methanol group at position 5 of the imidazole ring is introduced via hydroxymethylation. Claisen-Schmidt condensation between imidazole-5-carbaldehyde derivatives and formaldehyde under basic conditions (NaHCO₃/H₂O) is a standard approach. Alternatively, reduction of a nitrile group (e.g., using LiAlH₄) provides the hydroxymethyl substituent, though yields are moderate (51–62%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The use of DMF in Step A improves reaction rates due to its high dielectric constant (ε = 37), facilitating charge separation during nucleophilic substitution. Hydrogenation at 70–75°C with Pd/C catalysts achieves 62% yield of the final product, whereas higher temperatures (>80°C) promote dehalogenation byproducts.
Catalytic Systems
Palladium on carbon (5% Pd/C) is preferred for nitro-group reductions, offering >99% purity post-crystallization. In contrast, Raney Nickel necessitates harsher conditions (100°C, 10 bar H₂), leading to lower selectivity (∼45%).
Purification and Characterization
Crystallization Protocols
Post-synthesis purification involves sequential solvent treatments:
Analytical Validation
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 4.6 ppm (hydroxymethyl -CH₂OH).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂OS.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, thiol reagents, and suitable bases or catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer activity by modulating various cellular pathways. For instance, compounds similar to (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol have been identified as inhibitors of kinesin spindle protein (KSP), which plays a crucial role in mitosis. This inhibition can lead to cancer cell death, making such compounds potential candidates for cancer therapy .
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antimicrobial properties. The sulfanyl group in this compound may enhance its efficacy against various bacterial strains, contributing to its potential use in treating infections .
Antioxidant Effects
The antioxidant properties of imidazole compounds have been documented, suggesting that this compound may help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
Cancer Treatment Trials
A notable study investigated the efficacy of imidazole-based compounds in inhibiting tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size compared to controls, highlighting their potential as anticancer agents .
Antimicrobial Efficacy Assessment
In vitro tests demonstrated that this compound exhibited strong activity against several strains of bacteria, including resistant strains, suggesting its potential utility in developing new antibiotics .
Future Directions and Research Opportunities
The unique structure of this compound presents numerous avenues for further research:
- Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and reduce costs.
- Expanded Biological Testing : Further exploration of its biological activities could reveal additional therapeutic applications.
- Formulation Development : Investigating suitable formulations for drug delivery could improve bioavailability and efficacy.
Mechanism of Action
The mechanism of action of (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The benzyl and sulfanyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, physicochemical, and functional differences between the target compound and analogous imidazole derivatives:
Key Comparison Points:
Substituent Effects on Reactivity and Bioactivity The sulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in , making the former more amenable to nucleophilic substitution or oxidation reactions. Sulfanyl groups also contribute to moderate lipophilicity, which can enhance membrane permeability in drug candidates.
Synthetic Accessibility
- The target compound likely requires a thiol-alkylation step to introduce the 4-methylbenzylsulfanyl group, analogous to methods in , where chloromethyl intermediates are displaced by thiolate nucleophiles.
- In contrast, sulfonyl-containing analogs (e.g., ) are synthesized via oxidation of thioethers or direct sulfonylation, which demands stronger oxidizing conditions.
Physicochemical Properties
- The hydroxymethyl group at position 5 is a common feature across compared compounds, providing a site for further functionalization (e.g., esterification, phosphorylation) or hydrogen-bonding in drug-receptor interactions.
- Nitro-substituted derivatives ( ) exhibit higher reactivity due to the electron-withdrawing nature of the nitro group, but this may also confer toxicity risks, limiting therapeutic utility.
Biological Activity
The compound (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and molecular mechanisms underlying its activity, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.42 g/mol. The structure features a benzyl group, a methylthio group, and an imidazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . A study evaluating various imidazole derivatives found that they exhibited significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed an IC50 value of approximately 4.98–14.65 µM against HepG2 cells, indicating promising anticancer properties .
Table 1: Cytotoxic Activity of Imidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | LLC-PK1 (non-cancerous) | >20 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and morphological changes in treated cells .
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown anti-inflammatory properties. Research indicates that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammation .
Table 2: Anti-inflammatory Efficacy of Imidazole Derivatives
| Compound Name | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound D | 93.80 | 0.02 |
| Compound E | 76.68 | 0.04 |
The compound's anti-inflammatory activity was evaluated through its ability to inhibit edema formation in animal models, demonstrating a significant reduction compared to standard treatments .
Molecular Mechanisms
The biological activities of this compound can be attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. The compound potentially disrupts microtubule assembly, a critical process for cell division, thereby exerting its cytotoxic effects on cancer cells .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated that treatment led to a significant reduction in tumor size and weight compared to control groups, supporting the hypothesis that this imidazole derivative could serve as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology is effective for introducing sulfanyl groups, as demonstrated in the synthesis of similar imidazole derivatives . Reaction optimization should focus on:
- Solvent selection : Absolute ethanol or methanol for improved solubility of intermediates .
- Catalyst use : Hydrazine hydrate or NaBH₄ for selective reduction of intermediates .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track reaction progress .
- Purification : Column chromatography using silica gel or preparative HPLC with a methanol-buffer mobile phase (65:35 v/v, pH 4.6) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the imidazole ring and verify benzyl/4-methylbenzylthio groups .
- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .
- FTIR : Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-S stretch at ~600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months .
- Light exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .
- Analytical endpoints : Monitor degradation via HPLC and quantify impurities using validated calibration curves .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors .
- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Dose-response studies : Test activity across a wide concentration range (nM–mM) to identify biphasic effects .
- Mechanistic assays : Use ROS (reactive oxygen species) detection kits (e.g., DCFH-DA) and compare results with control antioxidants like ascorbic acid .
- In silico analysis : Correlate redox potential (calculated via DFT) with experimental IC₅₀ values .
Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess mineralization in activated sludge .
- Partition coefficients : Measure log Kow (octanol-water) via shake-flask method and compare with EPI Suite predictions .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae, following ISO 6341 guidelines .
Q. How can regioselective functionalization of the imidazole ring be achieved to modify the compound’s properties?
- Methodological Answer :
- Protecting groups : Use trityl or benzyl groups to block specific positions during sulfonation or alkylation .
- Microwave-assisted synthesis : Enhance regioselectivity in heterocyclic substitutions (e.g., 2-position vs. 4-position) .
- Catalytic systems : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Methodological Notes
- Data Validation : Always cross-reference experimental results with computational predictions (e.g., NMR chemical shifts vs. DFT-calculated values) to resolve ambiguities .
- Safety Protocols : Handle sulfanyl and methanol derivatives in fume hoods due to potential irritancy (skin/eye contact risks) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and environmental sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
